METHYL 2-(7-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Overview
Description
METHYL 2-(7-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
METHYL 2-(7-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biochemical pathways is beneficial.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(7-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core, followed by the introduction of the dimethylphenylcarbamoyl and methoxy groups through nucleophilic substitution reactions. The final step often includes esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(7-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Mechanism of Action
The mechanism of action of METHYL 2-(7-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives with different substituents, such as:
- 4-Methylumbelliferone
- Coumarin
- Esculetin
Uniqueness
What sets METHYL 2-(7-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds in terms of reactivity, stability, and potential therapeutic benefits.
Properties
IUPAC Name |
methyl 2-[7-[2-(2,5-dimethylanilino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-13-6-7-14(2)19(10-13)25-21(26)12-30-20-9-8-17-15(3)18(11-22(27)29-5)24(28)31-23(17)16(20)4/h6-10H,11-12H2,1-5H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOFMPYBXSXOIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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